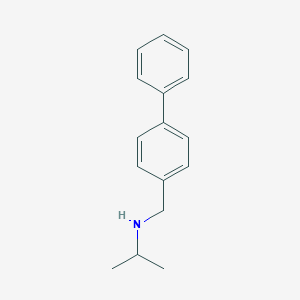![molecular formula C18H25NO3 B271729 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271729.png)
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as EFPE, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EFPE has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, this compound has been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, this compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be effective in protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that it has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for further investigation. Additionally, this compound has been shown to be relatively stable and can be easily synthesized in the laboratory. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
将来の方向性
There are many potential future directions for research on 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is the development of this compound-based therapies for inflammatory diseases such as arthritis. Additionally, further investigation into the anti-cancer effects of this compound may lead to the development of new cancer treatments. Finally, research into the neuroprotective effects of this compound may lead to the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-furylboronic acid, 4-bromoanisole, and 3-ethoxypropylamine in the presence of a palladium catalyst to produce the intermediate compound 4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenylboronic acid. This intermediate can then be reacted with ethanol in the presence of a base to produce this compound.
科学的研究の応用
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for various diseases. For example, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
1-[4-[5-[(3-ethoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H25NO3/c1-3-21-12-4-11-19-13-17-9-10-18(22-17)16-7-5-15(6-8-16)14(2)20/h5-10,14,19-20H,3-4,11-13H2,1-2H3 |
InChIキー |
YOVANIXPRNACFF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
正規SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B271652.png)
![2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine](/img/structure/B271659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
![2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)